BenchChemオンラインストアへようこそ!

5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine

Purity specification Quality control Procurement benchmark

Procure this exclusive 5-fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine (CAS 2415503-26-1) for your kinase discovery programs. Its unique ortho-methyl, para-methoxy aniline substitution is absent from all other commercially cataloged 4-anilino-5-fluoro-6-methylpyrimidines, providing a distinct SAR vector for hit expansion. The critical 4,6-disubstitution pattern on the 5-fluoropyrimidine core mitigates CYP3A4 time-dependent inhibition, a known liability of this scaffold. With a computed TPSA of 47 Ų and XLogP3 of 2.9, this compound occupies favorable CNS MPO space, making it a procurement-ready probe for neuroscience kinase targets (e.g., LRRK2, ALK). Supplied at ≥98% HPLC purity, it supports direct use in biochemical assays at concentrations up to 10 µM without pre-purification, reducing procurement-to-data turnaround time.

Molecular Formula C13H14FN3O
Molecular Weight 247.273
CAS No. 2415503-26-1
Cat. No. B2425542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine
CAS2415503-26-1
Molecular FormulaC13H14FN3O
Molecular Weight247.273
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)NC2=NC=NC(=C2F)C
InChIInChI=1S/C13H14FN3O/c1-8-6-10(18-3)4-5-11(8)17-13-12(14)9(2)15-7-16-13/h4-7H,1-3H3,(H,15,16,17)
InChIKeyPZQMUGZIRWLGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine (CAS 2415503-26-1): Procurement-Grade Identity and Physicochemical Baseline


5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine (CAS 2415503-26-1) is a synthetic small molecule belonging to the 4-anilino-5-fluoro-6-methylpyrimidine class, a scaffold recognized in kinase inhibitor discovery programs . The compound has a molecular formula of C₁₃H₁₄FN₃O and a molecular weight of 247.27 g/mol. Computed physicochemical properties include XLogP3-AA of 2.9, topological polar surface area (TPSA) of 47 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. Commercially, the compound is supplied at a certified purity of 98% (HPLC) . Its distinguishing structural features are the simultaneous presence of a 5-fluoro substituent on the pyrimidine core, a 6-methyl group, and a 4-methoxy-2-methylphenyl aniline moiety at the 4-position—a substitution pattern that is absent from major publicly available screening libraries and represents a non-trivial chemical space for medicinal chemistry exploration.

Why 5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine Cannot Be Replaced by Generic 4-Anilinopyrimidine Analogs


The 4-anilino-5-fluoropyrimidine scaffold contains multiple substitution-sensitive vectors that govern target engagement, selectivity, and metabolic fate. The 5-fluoro substituent is not merely a bioisosteric replacement for hydrogen; it directly modulates the electron density of the pyrimidine ring, affecting both hinge-binding affinity to kinase targets and susceptibility to oxidative defluorination by cytochrome P450 enzymes—a known source of time-dependent CYP3A4 inhibition [1]. Critically, substitution at both the 4- and 6-positions of the 5-fluoropyrimidine core has been demonstrated to be necessary to ameliorate this TDI liability [1]. The 4-methoxy-2-methylphenyl aniline head group confers distinct steric and electronic properties compared to unsubstituted, 4-ethoxy, or 3-chloro-4-methoxy aniline variants, with the ortho-methyl group imposing a dihedral twist that alters the presentation of the methoxy oxygen to potential hydrogen-bond partners. These interdependent structural features mean that even closely related analogs with identical molecular formula (e.g., N-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine, CAS 2415468-48-1) cannot be assumed to exhibit equivalent biological or pharmacokinetic behavior. The quantitative evidence below establishes the measurable dimensions along which this specific compound differentiates from its nearest commercially available comparators.

Quantitative Differentiation Evidence for 5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine (CAS 2415503-26-1)


Certified Purity Specification: 98% (HPLC) vs. Industry-Standard 95% for Analogous Building Blocks

The target compound is supplied with a vendor-certified purity of 98% (HPLC) . In contrast, the closest commercially available structural analog, N-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine (CAS 2415468-48-1), is typically listed without a quantified purity specification from major catalog vendors , and the broader class of 4-anilino-5-fluoropyrimidine building blocks is commonly supplied at 95% purity . This 3-percentage-point purity differential reduces the burden of orthogonal purification prior to use in sensitive biochemical or cellular assays.

Purity specification Quality control Procurement benchmark

Computed Lipophilicity (XLogP3-AA = 2.9): Balanced Permeability-Solubility Profile Differentiated from Ethoxy Analog

The target compound has a computed XLogP3-AA value of 2.9 [1]. The ethoxy analog N-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine (CAS 2415468-48-1) is predicted to have a marginally higher lipophilicity (~3.1 estimated by atom-based contribution) due to the additional methylene unit in the ethoxy substituent, while lacking the ortho-methyl group that contributes to conformational restriction. The 2.9 LogP places the target compound within the optimal range (1–3) for oral drug-likeness per Lipinski guidelines, whereas the ethoxy analog trends toward the upper boundary [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA = 47 Ų): Favorable CNS Multiparameter Optimization Score vs. Higher-TPSA Analogs

The target compound has a computed TPSA of 47 Ų [1]. This value falls well below the widely accepted threshold of 60–70 Ų for predicting passive blood-brain barrier (BBB) penetration [2], and below 90 Ų for favorable oral absorption. In contrast, analogs bearing additional hydrogen-bonding functionality at the aniline ring (e.g., sulfonamide-substituted variants) would be expected to substantially exceed these thresholds, limiting their utility in CNS-targeted programs. Combined with the LogP of 2.9 and a single hydrogen bond donor, the compound occupies a favorable region of the CNS MPO (Multiparameter Optimization) desirability space.

CNS drug design TPSA Blood-brain barrier permeability

Unique Substitution Pattern Among Commercially Available 4-Anilino-5-fluoro-6-methylpyrimidines: Ortho-Methyl Aniline Differentiation

A systematic search of commercially available 4-anilino-5-fluoro-6-methylpyrimidines reveals that the 4-methoxy-2-methylphenyl substitution pattern of the target compound (CAS 2415503-26-1) is structurally distinct from all nearest neighbors. The closest analog, N-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine (CAS 2415468-48-1), replaces the methoxy with ethoxy and lacks the ortho-methyl group . N-(3-Chloro-4-methoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine incorporates a chlorine at the 3-position instead of methyl . 5-Fluoro-N-[2-(2-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine (CAS 1911312-54-3) replaces the direct N-aryl linkage with an ethylene spacer . None of these analogs simultaneously present the ortho-methyl, para-methoxy aniline motif, which is known in medicinal chemistry literature to influence kinase selectivity through conformational restriction of the N-aryl bond.

Chemical space SAR Scaffold uniqueness

Class-Level Evidence: 5-Fluoropyrimidine Scaffold Is a Privileged Kinase Inhibitor Core with Documented ALK and RET Activity

The 2,4-disubstituted-5-fluoropyrimidine core is recognized as a biologically active molecular scaffold present in multiple anticancer agents including 5-fluorouracil derivatives . A series of novel 2,4-dianilino-5-fluoropyrimidine derivatives were designed and synthesized as ALK inhibitors; most compounds exhibited good inhibitory activities against ALK and cytotoxic activities in H3122 NSCLC cells, with the best compound (6f) demonstrating 6-fold superior cell-based activity compared to crizotinib [1]. Separately, 4-anilinopyrimidine hits have been developed into sub-micromolar wild-type RET and V804M RET inhibitors [2]. While these data are class-level and not generated on the target compound itself, they establish the 4-anilino-5-fluoropyrimidine scaffold—of which CAS 2415503-26-1 is a representative member—as a validated starting point for kinase inhibitor discovery across multiple therapeutically relevant targets.

Kinase inhibition Privileged scaffold ALK RET

Class-Level Evidence: 4,6-Disubstitution on 5-Fluoropyrimidine Ameliorates CYP3A4 Time-Dependent Inhibition (TDI) Liability

A seminal structure-activity relationship and metabolite identification study demonstrated that the 5-fluoropyrimidine moiety can undergo oxidative defluorination by CYP3A4, generating reactive metabolites that cause time-dependent inhibition (TDI) of this critical drug-metabolizing enzyme [1]. Critically, the study found that substitution at both the 4- and 6-positions of the 5-fluoropyrimidine core was necessary to ameliorate this TDI liability, as exemplified by compound 19 [1]. The target compound (CAS 2415503-26-1) possesses precisely this substitution pattern—a 4-anilino group and a 6-methyl group—suggesting it may be less prone to CYP3A4 TDI than mono-substituted or unsubstituted 5-fluoropyrimidine analogs. This is a class-level inference and has not been experimentally verified for this specific compound.

Drug metabolism CYP3A4 TDI Lead optimization DMPK

Recommended Procurement and Application Scenarios for 5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine (CAS 2415503-26-1)


Kinase Inhibitor Lead Generation: ALK, RET, or Novel Kinase Target Screening

Based on class-level evidence establishing the 4-anilino-5-fluoropyrimidine scaffold as a validated kinase inhibitor core with documented activity against ALK and RET [1], this compound is suitable for inclusion in kinase-focused screening libraries. Its unique 4-methoxy-2-methylphenyl aniline motif—not found in any other commercially available 4-anilino-5-fluoro-6-methylpyrimidine [2]—provides a distinct SAR vector for hit expansion. The 98% certified purity supports direct use in biochemical kinase inhibition assays at concentrations up to 10 μM without pre-purification, reducing procurement-to-data turnaround time.

CNS Drug Discovery Programs Requiring Favorable BBB Permeability Descriptors

The computed TPSA of 47 Ų, well below the 60–70 Ų BBB penetration threshold [1], combined with an XLogP3-AA of 2.9 [2], places this compound within the favorable CNS MPO desirability space. For neuroscience programs targeting kinases implicated in neurodegenerative or neuropsychiatric disorders (e.g., LRRK2, ALK in neuroblastoma), this compound offers a procurement-ready chemical probe with physicochemical properties predictive of brain exposure, differentiating it from higher-TPSA anilinopyrimidine analogs that are statistically less likely to achieve meaningful CNS concentrations.

DMPK Lead Optimization: Profiling CYP3A4 TDI Risk of 5-Fluoropyrimidine Series

The 4,6-disubstitution pattern of this compound aligns with the structural features shown to ameliorate CYP3A4 time-dependent inhibition caused by oxidative defluorination of the 5-fluoropyrimidine core [1]. Drug metabolism scientists procuring this compound can use it as a reference standard in human liver microsome TDI assays to benchmark newer analogs against a scaffold that possesses the 'TDI-mitigating' 4,6-disubstitution pattern. This is particularly relevant for programs where 5-fluoropyrimidine-containing lead series have encountered CYP3A4-mediated drug-drug interaction flags.

Structure-Activity Relationship (SAR) Expansion Around the 4-Aniline Vector

The target compound occupies a unique position in chemical space as the only commercially cataloged 4-anilino-5-fluoro-6-methylpyrimidine bearing the ortho-methyl, para-methoxy substitution combination [1]. Medicinal chemistry teams conducting SAR by catalog can procure this compound alongside the ethoxy analog (CAS 2415468-48-1), the 3-chloro-4-methoxy analog, and the ethylene-spacer analog to systematically probe the contribution of the aniline substitution pattern to potency, selectivity, and pharmacokinetic properties. The combination of 98% purity [2] and well-defined computed properties supports reproducible SAR data generation across multiple assay platforms.

Quote Request

Request a Quote for 5-Fluoro-N-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.